Myrciacitrin V

Description

Discovery Timeline and Isolation

Myrciacitrin V was first isolated in the late 1990s from the leaves of Myrcia multiflora, a plant traditionally used in Brazilian folk medicine for treating diabetes. The isolation process involved fractional extraction with methanol and ethyl acetate, followed by chromatographic purification techniques. Subsequent studies in the early 2000s confirmed its structure through spectroscopic analyses (NMR, MS) and enzymatic hydrolysis.

Botanical Characteristics of Myrcia multiflora

The plant’s leaves, stems, and flowers have been studied for their volatile and non-volatile bioactive compounds, with flavanone glycosides like this compound representing a significant class of secondary metabolites.

Phytochemical Profile

This compound belongs to the flavanone glycoside class, characterized by:

Properties

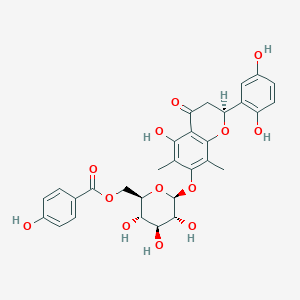

Molecular Formula |

C30H30O13 |

|---|---|

Molecular Weight |

598.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate |

InChI |

InChI=1S/C30H30O13/c1-12-23(35)22-19(34)10-20(17-9-16(32)7-8-18(17)33)41-28(22)13(2)27(12)43-30-26(38)25(37)24(36)21(42-30)11-40-29(39)14-3-5-15(31)6-4-14/h3-9,20-21,24-26,30-33,35-38H,10-11H2,1-2H3/t20-,21+,24+,25-,26+,30-/m0/s1 |

InChI Key |

UNSZUCUHDNOPMN-FJPKCJJDSA-N |

Isomeric SMILES |

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)C)O[C@@H](CC2=O)C5=C(C=CC(=C5)O)O)O |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)C)OC(CC2=O)C5=C(C=CC(=C5)O)O)O |

Origin of Product |

United States |

Preparation Methods

Plant Material Selection and Pretreatment

Species of Myrcia, including M. splendens, M. palustris, and M. bella, are established sources of flavonoid glycosides. Leaves and stems are typically collected, dried, and ground to a fine powder to maximize surface area for solvent penetration. For example, M. splendens and M. palustris were harvested in Santa Catarina, Brazil, with voucher specimens deposited in herbariums for taxonomic validation.

Solvent Extraction Systems

Hydroalcoholic solutions (e.g., 70% ethanol) are widely used for initial extraction due to their efficacy in solubilizing polar flavonoids while minimizing co-extraction of non-target compounds. In M. bella, a 70% ethanol extract yielded flavonoid-O-glycosides, including precursors to Myrciacitrin V, as confirmed by FIA-ESI-MS/MS. Key parameters include:

Advanced Extraction and Purification Techniques

Deep Eutectic Solvent (DES) Optimization

Recent advancements in DES systems have improved extraction yields of structurally similar flavonoids like myricetin. A choline chloride–oxalic acid DES (DES-5) with 19% water content achieved a myricetin yield of 22.47 mg/g under ultrasonic assistance. This method enhances selectivity for glycosylated flavonoids through hydrogen bonding and π-π interactions.

Table 1: Optimized DES Extraction Parameters for Flavonoids

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| DES Composition | Choline chloride–oxalic acid | Maximizes solubility of glycosides |

| Water Content | 19% | Balances polarity and viscosity |

| Liquid-to-Solid Ratio | 37:1 mL/g | Ensures complete saturation |

| Temperature | 72°C | Prevents thermal degradation |

Fractionation and Macroporous Resin Purification

Crude extracts are fractionated using sequential solvent partitioning. Ethyl acetate and n-butanol fractions from M. splendens exhibited the highest concentrations of myricitrin. Subsequent purification with AB-8 macroporous resin further enhanced purity:

Structural Characterization and Quantification

Chromatographic and Spectroscopic Profiling

FIA-ESI-MS/MS in negative ion mode is critical for identifying acylated flavonoid glycosides. In M. bella, precursor ions at m/z 635 [M–H]⁻ and MS/MS fragments revealed neutral losses of 162 (hexoside) and 152 (gallic acid), indicative of a galloylated glycoside structure. Similarly, myricitrin ([M–H]⁻ at m/z 463) in M. splendens was characterized by losses of 146 (rhamnose) and 176 (quercetin aglycone).

Quantification via HPLC-DAD

Reverse-phase HPLC with diode-array detection (DAD) at 254 nm enables quantification of target compounds. For M. splendens, myricitrin constituted 2% of the ethyl acetate fraction, with a linear calibration range of 5–200 µg/mL (R² > 0.99).

Challenges and Methodological Considerations

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for characterizing Myrrciacitrin V's structural identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign proton and carbon signals, confirming the planar structure. Compare data with published spectra of related flavonoids .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula (e.g., [M+H]⁺/[M-H]⁻ ions), while tandem MS (MS/MS) identifies fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl, carbonyl).

- Thin-Layer Chromatography (TLC) : Validates purity using solvent systems like ethyl acetate:methanol:water (10:1:1) and UV/visualization agents .

Q. How can researchers optimize the extraction of Myrciacitrin V from natural sources?

- Methodological Answer :

- Solvent Selection : Polar solvents (e.g., methanol, ethanol-water mixtures) enhance flavonoid solubility. Include acidification (0.1% HCl) to stabilize glycosidic bonds.

- Extraction Parameters : Optimize temperature (40–60°C), time (1–3 hours), and solid-to-solvent ratio (1:10–1:20 w/v) using factorial design experiments.

- Post-Extraction Purification : Employ column chromatography (e.g., Sephadex LH-20, silica gel) or preparative HPLC with C18 columns for isolation .

Q. What in vitro assays are suitable for preliminary screening of this compound's bioactivity?

- Methodological Answer :

- Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC₅₀ calculations) and FRAP for reducing power.

- Enzymatic Inhibition : Use microplate-based assays for α-glucosidase (diabetes) or acetylcholinesterase (neurodegeneration), with controls like acarbose or donepezil.

- Cytotoxicity Screening : MTT/XTT assays on cancer cell lines (e.g., HepG2, MCF-7), reporting IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Replication Studies : Standardize protocols (e.g., cell culture conditions, assay temperatures) to minimize variability.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends or confounding factors (e.g., solvent residues affecting cell viability).

- Mechanistic Validation : Combine in vitro assays with molecular docking to confirm target interactions (e.g., binding affinity to COX-2 or TNF-α) .

Q. What strategies enhance the stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- Degradation Profiling : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, monitoring degradation via HPLC.

- Formulation Optimization : Use nanoencapsulation (e.g., liposomes, PLGA nanoparticles) or co-administration with stabilizers (e.g., cyclodextrins).

- LC-MS/MS Quantification : Validate stability using internal standards (e.g., quercetin-d3) and pharmacokinetic parameters (t₁/₂, Cmax) .

Q. How can computational methods predict this compound's interactions with non-target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against off-target databases (e.g., ChEMBL, PDB). Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns.

- ADMET Prediction : Tools like SwissADME or ProTox-II evaluate absorption, hepatotoxicity, and cytochrome P450 interactions.

- Network Pharmacology : Construct compound-target-disease networks (Cytoscape) to identify polypharmacological effects .

Q. What experimental designs are critical for elucidating this compound's biosynthesis pathway in plant systems?

- Methodological Answer :

- Isotopic Labeling : Feed ¹³C-labeled precursors (e.g., phenylalanine) to plant cell cultures, tracing incorporation via NMR.

- Gene Knockdown/Overexpression : Use CRISPR/Cas9 or RNAi to silence candidate genes (e.g., chalcone synthase) and monitor metabolite levels via UPLC-QTOF-MS.

- Enzyme Assays : Recombinant expression of putative enzymes (e.g., cytochrome P450s) and in vitro activity tests with putative substrates .

Data Analysis and Presentation Guidelines

- Tables : Include retention times, solvent systems, and Rf values for TLC (Table 1) or IC₅₀ values from bioassays (Table 2). Ensure self-explanatory titles and footnotes .

- Figures : Use line graphs for time-dependent degradation studies or heatmaps for gene expression data. Label axes with units and statistical significance (e.g., *p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.